Okadaic acid

Overview

Description

Okadaic acid is a potent inhibitor of serine-threonine phosphatase subclasses PP2A, PP1, and PP2B . It is the inhibition of this enzyme that is a primary cause of diarrheic shellfish poisoning (DSP) in humans . This compound is extracted from unialgal cultures of a dinoflagellate, Prorocentrum sp . It is a specific inhibitor of eukaryotic protein phosphatases (PP), which remove phosphate from serine and threonine residues . This compound is also a tumor promoter and smooth muscle stimulant .

Synthesis Analysis

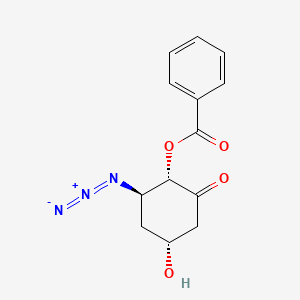

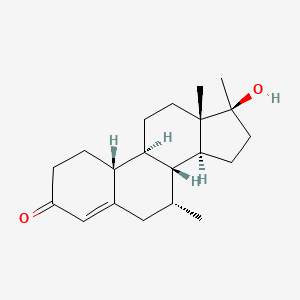

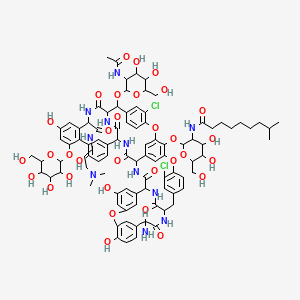

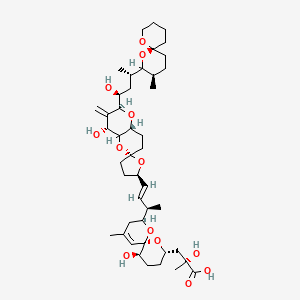

This compound has been found to have a rich modern history whose drama is continuing to unfold . Originally isolated from extracts of the marine sponge Halichondria okadai as a potential anticancer agent , OA was subsequently found to have cancerous tumor-promoting activity in the two-stage model of carcinogenesis on mouse skin .Molecular Structure Analysis

The structure of this compound has been determined by X-ray crystallography . The structure of these oligomers is proposed based on spectroscopic data and molecular modeling calculations .Chemical Reactions Analysis

This compound is associated with protein phosphorylation . It is implicated in hyperphosphorylation of tau and in later stages causes Alzheimer’s disease (AD)-like pathology .Physical and Chemical Properties Analysis

This compound is a non-competitive, selective, and reversible serine/threonine-specific protein phosphatases 1 (PP1), PP2A, and PP3 inhibitor with IC50s of 10-15 nM, 0.5 nM, and 4 nM, respectively .Scientific Research Applications

Furthermore, OA's role in the research landscape extends to its involvement in the elucidation of tumor promotion mechanisms. Studies have highlighted the importance of understanding the interactions and effects of OA, particularly in the context of protein phosphatases inhibition, which plays a pivotal role in tumor promotion pathways. This area of research is critical for developing a comprehensive understanding of cancer progression and identifying potential therapeutic targets (Fujiki et al., 2018).

In the realm of neurotoxicity, OA has been implicated in the hyperactivation of the glutamatergic system, suggesting a key pathophysiological role in OA-induced neurotoxicity. This association calls for further exploration to integrate this understanding into broader models of neurological damage and potential interventions (Zimmer et al., 2016).

Additionally, the toxicological assessment of OA in combination with other lipophilic phycotoxins reveals the complexity of co-exposure scenarios, often resulting in synergistic or antagonistic effects. This underscores the need for a more nuanced understanding of mixture effects, which is crucial for accurate risk assessment and management strategies in marine toxin exposure (Alarcan et al., 2018).

Lastly, the implications of OA and related toxins on marine life, particularly fish, have been increasingly documented, highlighting the broader ecological consequences of harmful algal blooms (HABs) and the toxins they produce. This area of research is vital for understanding the ecological impacts of OA and developing strategies to mitigate these effects on marine ecosystems and the species that inhabit them (Corriere et al., 2021).

Mechanism of Action

Target of Action

Okadaic acid is a potent inhibitor of serine-threonine phosphatase subclasses PP2A, PP1, and PP2B . These enzymes, known as protein phosphatases, play a crucial role in cellular functions by removing phosphate groups from proteins. The inhibition of these enzymes is a primary cause of diarrheic shellfish poisoning (DSP) in humans .

Mode of Action

This compound interacts with its targets (PP2A, PP1, and PP2B) by binding to them and inhibiting their activity . This inhibition leads to an increase in protein phosphorylation, which can alter the function of the proteins and disrupt cellular processes .

Biochemical Pathways

The inhibition of protein phosphatases by this compound affects various biochemical pathways. It is associated with the hyperphosphorylation of tau, a protein that stabilizes microtubules in neurons . This hyperphosphorylation can lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease . This compound also activates major kinases such as Ser/Thr, MAPK, ERK, PKA, JNK, PKC, CaMKII, Calpain, and GSK3β, which are associated with Alzheimer’s disease pathology .

Pharmacokinetics

It is known that this compound can have rapid metabolic consequences, leading to cell death by altering rates of phosphorylation-dephosphorylation .

Result of Action

The action of this compound results in various molecular and cellular effects. It can cause neuronal cell death in vitro and in vivo . It also leads to β-amyloid (Aβ) deposition, subsequent neuronal degeneration, synaptic loss, and memory impairments, all of which resemble the Alzheimer’s disease pathology . In addition to these neurological effects, this compound is a primary cause of diarrheic shellfish poisoning (DSP), which can cause symptoms such as diarrhea, abdominal pain, nausea, and vomiting .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is produced by several species of dinoflagellates and can accumulate in marine sponges and shellfish . The concentration of this compound in these organisms can vary depending on environmental conditions, which can influence its potency and the severity of its effects.

Safety and Hazards

Future Directions

There is a need to pay ample attention to MAPK kinase pathways in AD, and Okadaic acid can be a better tool to study cellular and molecular mechanisms for AD pathology . This review elucidates the regulatory mechanism of PP2A and MAPK kinase and their possible mechanisms involved in this compound-induced apoptosis, neurotoxicity, and AD-like pathology .

Biochemical Analysis

Biochemical Properties

Okadaic acid plays a crucial role in biochemical reactions by inhibiting the activity of serine/threonine protein phosphatases, particularly protein phosphatase 1 and protein phosphatase 2A. These enzymes are involved in the dephosphorylation of various proteins, which is a critical regulatory mechanism in cellular signaling pathways. By inhibiting these phosphatases, this compound leads to the hyperphosphorylation of proteins, including tau protein, which is associated with neurodegenerative diseases such as Alzheimer’s disease. This compound also interacts with other biomolecules, such as kinases, which further modulate its effects on cellular processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound induces hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease. Additionally, this compound affects the activity of kinases such as mitogen-activated protein kinase, extracellular signal-regulated kinase, protein kinase A, c-Jun N-terminal kinase, protein kinase C, calcium/calmodulin-dependent protein kinase II, calpain, and glycogen synthase kinase 3 beta, which are involved in various cellular processes, including apoptosis and neurotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic subunits of serine/threonine protein phosphatases, specifically protein phosphatase 1 and protein phosphatase 2A. This binding inhibits the dephosphorylation activity of these enzymes, leading to the accumulation of phosphorylated proteins. The inhibition of protein phosphatase 2A by this compound is particularly significant, as this enzyme plays a critical role in regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction. The hyperphosphorylation of tau protein induced by this compound is a key factor in the development of Alzheimer’s disease-like pathology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable, but its effects on cellular function can change depending on the duration of exposure. Short-term exposure to this compound can lead to rapid changes in protein phosphorylation and cellular signaling pathways, while long-term exposure can result in more pronounced effects, such as neurotoxicity and cell death. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to the accumulation of phosphorylated proteins and the development of neurodegenerative disease-like symptoms .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can induce mild changes in protein phosphorylation and cellular signaling pathways. At higher doses, this compound can cause significant neurotoxicity, leading to neuronal cell death and the development of Alzheimer’s disease-like pathology. Threshold effects have been observed, where a certain dosage of this compound is required to induce specific cellular responses. Toxic or adverse effects, such as diarrhea and gastrointestinal disturbances, have also been reported at high doses of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with serine/threonine protein phosphatases. By inhibiting these enzymes, this compound affects the phosphorylation status of numerous proteins, which in turn influences metabolic flux and metabolite levels. The inhibition of protein phosphatase 2A by this compound can lead to alterations in glucose metabolism, lipid metabolism, and other essential cellular processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of this compound within cells can affect its localization and accumulation, influencing its activity and function. Studies have shown that this compound can accumulate in the brain, where it exerts its neurotoxic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Within cells, this compound primarily localizes to the cytoplasm, where it interacts with serine/threonine protein phosphatases and other biomolecules. The localization of this compound to specific subcellular compartments can influence its effects on cellular processes, such as protein phosphorylation and signal transduction .

Properties

| { "Design of the Synthesis Pathway": "Okadaic acid can be synthesized through a convergent synthesis approach, where the two fragments are synthesized separately and then combined in the final step.", "Starting Materials": [ "3,4-dihydroxyphenylalanine (DOPA)", "2,4-dimethoxybenzaldehyde", "5-bromo-2-methoxyphenol", "4-bromobut-2-enoic acid", "3,4-dihydroxybenzaldehyde", "2,4-dimethoxyphenol", "p-toluenesulfonic acid", "triethylamine", "thionyl chloride", "sodium hydride", "methyl iodide", "diisopropylethylamine", "2,2-dimethoxypropane", "N,N'-carbonyldiimidazole" ], "Reaction": [ "Synthesis of fragment A: DOPA is protected with 2,2-dimethoxypropane and p-toluenesulfonic acid to form a diester. The diester is then treated with thionyl chloride to form the acid chloride, which is then reacted with 2,4-dimethoxybenzaldehyde to form a chalcone. The chalcone is then reduced with sodium borohydride to form the alcohol.", "Synthesis of fragment B: 5-bromo-2-methoxyphenol is reacted with 4-bromobut-2-enoic acid in the presence of triethylamine to form a bromoester. The bromoester is then treated with sodium hydride to form the corresponding carbanion, which is then alkylated with methyl iodide to form the methyl ester. The methyl ester is then treated with diisopropylethylamine and N,N'-carbonyldiimidazole to form the acid chloride.", "Combination of fragments A and B: Fragment A and B are combined in the presence of triethylamine to form Okadaic acid. The product is purified through column chromatography." ] } | |

| Microcystins, potent heptapeptide hepatotoxins produced by certain bloom-forming cyanobacteria, are strong protein phosphatase inhibitors. They covalently bind the serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A), thereby influencing regulation of cellular protein phosphorylation. The paralytic shellfish poison, okadaic acid, is also a potent inhibitor of these PPs. Inhibition of PP1 and PP2A has a dualistic effect on cells exposed to okadaic acid or microcystin-LR, with both apoptosis and increased cellular proliferation being reported. | |

CAS No. |

78111-17-8 |

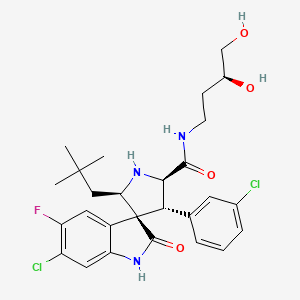

Molecular Formula |

C44H68O13 |

Molecular Weight |

805.0 g/mol |

IUPAC Name |

(2R)-2-hydroxy-3-[(6R)-11-hydroxy-2-[4-[(6R)-4-hydroxy-2-[1-hydroxy-3-[(6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoic acid |

InChI |

InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/t26?,27?,28?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41-,42+,43-,44-/m1/s1 |

InChI Key |

QNDVLZJODHBUFM-GENFQYJNSA-N |

Isomeric SMILES |

CC1CC[C@]2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CC[C@]5(O4)CCC(O5)C=CC(C)C6CC(=C[C@@]7(O6)C(CCC(O7)C[C@](C)(C(=O)O)O)O)C)O)O |

SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |

Appearance |

Solid powder |

Color/Form |

Crystals from dichloromethane/hexane; crystals from benzene-CHCl3 White crystals or powde |

melting_point |

171-175 °C; 164-166 °C |

| 78111-17-8 | |

physical_description |

Solid |

Pictograms |

Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable under recommended storage conditions. |

solubility |

Readily soluble in many organic solvents, degrading in acid or base |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acid, Ocadaic Acid, Okadaic Ocadaic Acid Okadaic Acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.